molecular formula C16H11NO3 B12505424 2-Nitro-4-phenylnaphthalen-1-ol

2-Nitro-4-phenylnaphthalen-1-ol

Cat. No.: B12505424
M. Wt: 265.26 g/mol
InChI Key: QEDHYRZUZPLYHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-phenylnaphthalen-1-ol typically involves the nitration of 4-phenylnaphthalen-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with Pd/C or SnCl2 in HCl.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: KMnO4 or CrO3 in acidic or neutral conditions.

Major Products

    Reduction: 2-Amino-4-phenylnaphthalen-1-ol.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

    Oxidation: Naphthoquinone derivatives.

Comparison with Similar Compounds

2-Nitro-4-phenylnaphthalen-1-ol can be compared with other naphthalene derivatives, such as:

    2-Nitronaphthalene: Lacks the phenyl and hydroxyl groups, making it less reactive in certain chemical reactions.

    4-Phenylnaphthalen-1-ol: Lacks the nitro group, resulting in different chemical and biological properties.

    2-Amino-4-phenylnaphthalen-1-ol:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-nitro-4-phenylnaphthalen-1-ol

InChI

InChI=1S/C16H11NO3/c18-16-13-9-5-4-8-12(13)14(10-15(16)17(19)20)11-6-2-1-3-7-11/h1-10,18H

InChI Key

QEDHYRZUZPLYHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)[N+](=O)[O-]

Origin of Product

United States

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